molecular formula C5H9NO3 B13804142 N-methoxy-3-oxobutanamide

N-methoxy-3-oxobutanamide

Cat. No.: B13804142
M. Wt: 131.13 g/mol
InChI Key: QIECUONTZRHJJM-UHFFFAOYSA-N
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Description

N-methoxy-3-oxobutanamide is an organic compound with the molecular formula C6H11NO3 It is a derivative of butanamide, characterized by the presence of a methoxy group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-3-oxobutanamide can be synthesized through several methods. One common synthetic route involves the reaction of N,O-dimethylhydroxylamine hydrochloride with a suitable acyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methoxy-3-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in metabolic processes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and keto groups allow for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

N-methoxy-3-oxobutanamide

InChI

InChI=1S/C5H9NO3/c1-4(7)3-5(8)6-9-2/h3H2,1-2H3,(H,6,8)

InChI Key

QIECUONTZRHJJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NOC

Origin of Product

United States

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